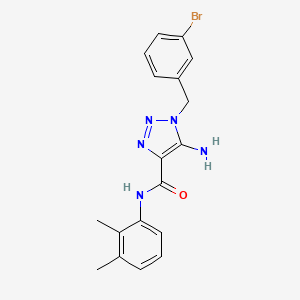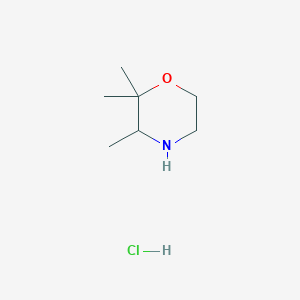
2,2,3-Trimethylmorpholine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3-Trimethylmorpholine;hydrochloride is an organic compound that belongs to the morpholine family. Morpholine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound is characterized by the presence of three methyl groups attached to the morpholine ring, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trimethylmorpholine;hydrochloride typically involves the alkylation of morpholine. One common method is the reaction of morpholine with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction can be carried out in the presence of a base like sodium hydroxide or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. The final product is typically purified through crystallization or distillation techniques.
化学反応の分析
Types of Reactions
2,2,3-Trimethylmorpholine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce demethylated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Sodium hydroxide, potassium carbonate; reactions often conducted in polar solvents like water or alcohols.
Major Products Formed
Oxidation: N-oxides of 2,2,3-Trimethylmorpholine.
Reduction: Demethylated morpholine derivatives.
Substitution: Various substituted morpholine compounds depending on the nucleophile used.
科学的研究の応用
2,2,3-Trimethylmorpholine;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various morpholine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of morpholine-based pharmaceuticals.
Industry: Utilized in the production of corrosion inhibitors, rubber accelerators, and other industrial chemicals.
作用機序
The mechanism of action of 2,2,3-Trimethylmorpholine;hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Morpholine: The parent compound of 2,2,3-Trimethylmorpholine;hydrochloride, known for its use as a solvent and corrosion inhibitor.
2,2,6-Trimethylmorpholine: Another derivative with similar structural features but different methyl group positions, affecting its reactivity and applications.
4-Methylmorpholine: A related compound with a single methyl group, used in various chemical syntheses.
Uniqueness
This compound is unique due to the specific positioning of its methyl groups, which can influence its chemical behavior and reactivity. This structural uniqueness makes it suitable for specific applications where other morpholine derivatives may not be as effective.
特性
IUPAC Name |
2,2,3-trimethylmorpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-7(2,3)9-5-4-8-6;/h6,8H,4-5H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEZQBMKIBNDHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCN1)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(benzo[d][1,3]dioxol-5-yl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole](/img/structure/B2621493.png)
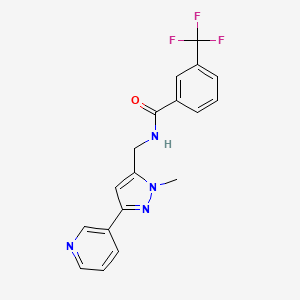
![5,6-Dibromo-1h-pyrazolo[4,3-b]pyridine](/img/structure/B2621495.png)
![N-(3-fluorophenyl)-2-[[5-[(4-methoxyphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide](/img/structure/B2621496.png)
![7-methyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one](/img/structure/B2621497.png)
![METHYL 2-[((E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE](/img/structure/B2621499.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2621500.png)
![3-[[2-[(2-Fluorophenyl)methyl]pyrazol-3-yl]carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2621501.png)
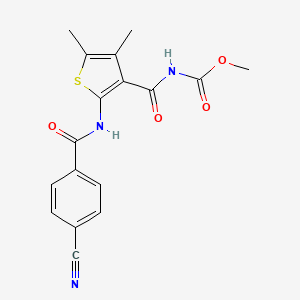
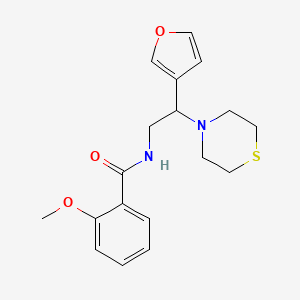
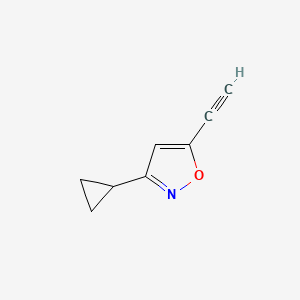
![9-(4-chlorophenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2621511.png)
